molecular formula C9H17NO4S B5397101 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5397101
M. Wt: 235.30 g/mol
InChI Key: RTNDUFJRNACGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound belonging to the class of azaspirodecane derivatives. These compounds are characterized by a spirodecane moiety with at least one nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process involving commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its convenience and the availability of starting materials.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-ethylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-15(11,12)10-5-3-9(4-6-10)13-7-8-14-9/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNDUFJRNACGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.